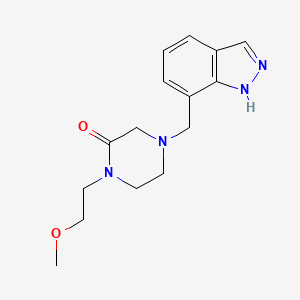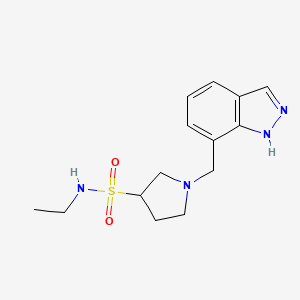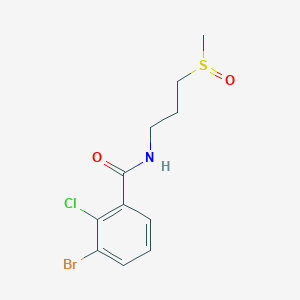
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, also known as INDY, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. INDY is a piperazine derivative that contains an indazole moiety and a methoxyethyl group. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one is not fully understood, but it is believed to act as a serotonin receptor antagonist. Serotonin is a neurotransmitter that plays a role in various physiological processes, including mood, appetite, and sleep. By blocking the action of serotonin, this compound may affect these processes and have potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of serotonin receptor activity. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to modulate the activity of serotonin receptors, which may affect mood, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one in lab experiments is its selective serotonin receptor antagonism, which allows for the study of the role of serotonin in various physiological processes. Another advantage is its potential use as a scaffold for the development of new compounds with different pharmacological properties. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, including the development of new compounds based on its scaffold, the study of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action. In addition, the use of this compound in combination with other drugs may lead to synergistic effects and improve its therapeutic potential.
Métodos De Síntesis
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one can be synthesized using different methods, including the reaction of 7-chloromethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 7-bromomethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a palladium catalyst. Both methods result in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective serotonin receptor antagonist, which can be used to study the role of serotonin in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. In drug discovery, this compound has been used as a scaffold for the development of new compounds with different pharmacological properties.
Propiedades
IUPAC Name |
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-8-7-19-6-5-18(11-14(19)20)10-13-4-2-3-12-9-16-17-15(12)13/h2-4,9H,5-8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJCPBRWDMIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)